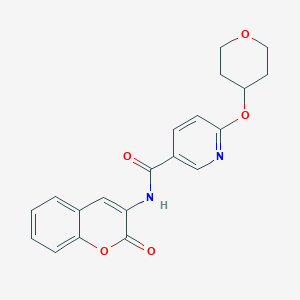
N-(2-oxo-2H-chromen-3-yl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-oxo-2H-chromen-3-yl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide is a synthetic organic compound that combines structural elements from chromenone, tetrahydropyran, and nicotinamide
准备方法
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 2-oxo-2H-chromene-3-carboxylic acid, tetrahydro-2H-pyran-4-ol, and nicotinoyl chloride.
Step 1 Formation of Intermediate: The 2-oxo-2H-chromene-3-carboxylic acid is first converted to its corresponding acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂.
Step 2 Coupling Reaction: The acid chloride intermediate is then reacted with tetrahydro-2H-pyran-4-ol in the presence of a base such as triethylamine (TEA) to form the ester linkage.
Step 3 Amidation: The final step involves the reaction of the ester intermediate with nicotinoyl chloride in the presence of a base to form the desired N-(2-oxo-2H-chromen-3-yl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
Oxidation: The chromenone moiety can undergo oxidation reactions, potentially forming quinone derivatives.
Reduction: The nitro group in the nicotinamide can be reduced to an amine under appropriate conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nicotinamide ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted nicotinamide derivatives.
科学研究应用
Chemistry
Catalysis: The compound can be used as a ligand in metal-catalyzed reactions.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: It may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Fluorescent Probes: The chromenone moiety can be used in the design of fluorescent probes for imaging applications.
Medicine
Drug Development:
Diagnostics: Use in diagnostic assays due to its fluorescent properties.
Industry
Material Science: Incorporation into polymers and materials for enhanced properties.
Agriculture: Potential use as a pesticide or herbicide.
作用机制
The mechanism by which N-(2-oxo-2H-chromen-3-yl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide exerts its effects involves interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The chromenone moiety can interact with proteins and nucleic acids, affecting their function and stability.
相似化合物的比较
Similar Compounds
Nicotinamide Derivatives: Compounds like nicotinamide riboside and nicotinamide mononucleotide.
Chromenone Derivatives: Compounds such as coumarin and esculetin.
Tetrahydropyran Derivatives: Compounds like tetrahydropyranyl ethers.
Uniqueness
N-(2-oxo-2H-chromen-3-yl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide is unique due to its combination of three distinct functional groups, which confer a range of chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.
By combining these structural elements, the compound exhibits properties that are not found in simpler analogs, making it a valuable tool in scientific research and potential therapeutic development.
属性
IUPAC Name |
6-(oxan-4-yloxy)-N-(2-oxochromen-3-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O5/c23-19(22-16-11-13-3-1-2-4-17(13)27-20(16)24)14-5-6-18(21-12-14)26-15-7-9-25-10-8-15/h1-6,11-12,15H,7-10H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFUNLBVDBUTMRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=NC=C(C=C2)C(=O)NC3=CC4=CC=CC=C4OC3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














